molecular formula C22H25NO5 B255931 9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Numéro de catalogue B255931
Poids moléculaire: 383.4 g/mol
Clé InChI: MSWQHIBHMQVTTJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione, also known as THA, is a synthetic compound with potential therapeutic properties. THA belongs to the family of acridine derivatives and has been extensively studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Mécanisme D'action

9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione exerts its neuroprotective effects by inhibiting the aggregation of amyloid beta and promoting the clearance of this protein from the brain. 9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione also increases the production of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and growth of neurons.
Biochemical and Physiological Effects:
9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, reduce oxidative stress, and improve mitochondrial function. 9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has also been shown to increase the production of acetylcholine, a neurotransmitter that is important for memory and learning.

Avantages Et Limitations Des Expériences En Laboratoire

9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. 9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has also been extensively studied and its mechanism of action is well understood. However, 9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experimental settings. 9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is also relatively unstable and can degrade over time.

Orientations Futures

There are several future directions for research on 9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione. One area of research is the development of new synthetic methods for 9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione that can improve its yield and purity. Another area of research is the development of new formulations of 9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione that can improve its solubility and stability. Finally, further studies are needed to determine the safety and efficacy of 9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione in human clinical trials.

Méthodes De Synthèse

The synthesis of 9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione involves several steps, including the condensation of 3,4,5-trimethoxybenzaldehyde and cyclohexanone, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after a series of purification steps, including recrystallization and column chromatography.

Applications De Recherche Scientifique

9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has been extensively studied for its potential use in the treatment of neurodegenerative diseases. It has been shown to have neuroprotective properties and to inhibit the aggregation of amyloid beta, a protein that is implicated in the development of Alzheimer's disease. 9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Propriétés

Nom du produit

9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Formule moléculaire

C22H25NO5

Poids moléculaire

383.4 g/mol

Nom IUPAC

9-(3,4,5-trimethoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione

InChI

InChI=1S/C22H25NO5/c1-26-17-10-12(11-18(27-2)22(17)28-3)19-20-13(6-4-8-15(20)24)23-14-7-5-9-16(25)21(14)19/h10-11,19,23H,4-9H2,1-3H3

Clé InChI

MSWQHIBHMQVTTJ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4

SMILES canonique

COC1=CC(=CC(=C1OC)OC)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.